2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride
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Overview
Description
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C10H11ClN2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride typically involves the reaction of 2-cyclopropyl-4,6-dimethylpyrimidine with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase. This process ensures the complete conversion of the starting material to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: The compound can react with water to form the corresponding carboxylic acid and hydrochloric acid.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the synthesis of the compound.
Amines, Alcohols, Thiols: Common nucleophiles for substitution reactions.
Water: Used in hydrolysis reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed
Substituted Pyrimidines: Formed from substitution reactions.
Carboxylic Acids: Formed from hydrolysis reactions.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-4,6-dimethylpyrimidine: The parent compound without the carbonyl chloride group.
4,6-dimethyl-2-phenylpyrimidine: A similar compound with a phenyl group instead of a cyclopropyl group.
2-cyclopropyl-4,6-dimethyl-5-pyrimidinecarboxylic acid: The hydrolysis product of the compound.
Uniqueness
2-cyclopropyl-4,6-dimethyl-5-Pyrimidinecarbonyl chloride is unique due to the presence of the carbonyl chloride group, which makes it a versatile intermediate for further chemical transformations. Its cyclopropyl and dimethyl substituents also contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
2-cyclopropyl-4,6-dimethylpyrimidine-5-carbonyl chloride |
InChI |
InChI=1S/C10H11ClN2O/c1-5-8(9(11)14)6(2)13-10(12-5)7-3-4-7/h7H,3-4H2,1-2H3 |
InChI Key |
SNGJMLLUOQQPPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2CC2)C)C(=O)Cl |
Origin of Product |
United States |
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